molecular formula C19H16FN3O2S B2502974 N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 1008475-27-1

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Cat. No. B2502974
CAS RN: 1008475-27-1
M. Wt: 369.41
InChI Key: FMOAFZHUBDTMNP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thieno[3,4-c]pyrazole group, and a phenylacetamide group . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids . Another method involves intermediate derivatization methods (IDMs) using conventional heating or microwave irradiation techniques .


Molecular Structure Analysis

The structure of similar compounds is often elucidated by spectral techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with active sites of certain enzymes or proteins . The substituent on the phenyl group can influence the reactivity: electron-drawing group > neutral group > donor-drawing group .


Physical And Chemical Properties Analysis

Similar compounds are often white or colorless solids that are highly soluble in water and other polar solvents . They can show both acidic and basic properties due to the presence of amphoteric functional groups .

Scientific Research Applications

  • Neuropharmacology Explore its impact on neurotransmitter systems, especially those associated with cognitive function and neuronal health.
  • Anticancer Properties Assess its cytotoxicity, mechanism of action, and potential as an anticancer agent.
  • Computational Modeling and Structure-Activity Relationship (SAR)

    • Establish SAR by synthesizing related pyrazole derivatives and correlating their structures with biological activity .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, some compounds have shown excellent inhibition effect on certain types of grass in greenhouse experiments .

Safety and Hazards

The safety and hazards of similar compounds can vary widely depending on their specific structures and properties. Some compounds are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The future research directions for similar compounds often involve the development of new drugs that overcome antimicrobial resistance problems . Some of the representative analogues have shown promising cytotoxic activity compared to standard reference drugs .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-6-8-15(9-7-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOAFZHUBDTMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

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